molecular formula C10H12N2S B1268421 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile CAS No. 23917-22-8

2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

Cat. No.: B1268421
CAS No.: 23917-22-8
M. Wt: 192.28 g/mol
InChI Key: GBQACFCEZPKMTA-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring fused with a cycloheptane ring

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-6-8-7-4-2-1-3-5-9(7)13-10(8)12/h1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQACFCEZPKMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345633
Record name 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23917-22-8
Record name 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carbonitrile
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Preparation Methods

Classical Gewald Protocol

The classical Gewald reaction involves the one-pot condensation of cycloheptanone , malononitrile , and elemental sulfur in the presence of a base, typically diethylamine or morpholine , in ethanol or methanol. This method proceeds via a Knoevenagel condensation followed by cyclization and sulfur incorporation. For the target compound, the reaction sequence is:

  • Knoevenagel adduct formation : Cycloheptanone reacts with malononitrile to form an α,β-unsaturated nitrile.
  • Sulfur insertion : Elemental sulfur adds to the α-position of the nitrile group.
  • Cyclization : Intramolecular cyclization forms the thiophene ring.

Reaction conditions :

  • Solvent: Ethanol (80 mL/g substrate)
  • Temperature: Reflux (~78°C)
  • Time: 24 hours
  • Yield: 85–90%

Purification : The crude product is recrystallized from ethanol/dichloromethane (1:1) to afford red crystals.

Catalytic Gewald Synthesis

Recent advances employ piperidinium borate (Pip borate) as a conjugate acid-base pair catalyst , reducing amine usage to 10 mol% while maintaining yields >90%. Key advantages include:

  • Solvent : Ethanol/water (9:1), enhancing sustainability.
  • Temperature : 100°C under microwave or conventional heating.
  • Reaction time : 3–4 hours (vs. 24 hours traditionally).

Mechanistic insight :

  • Acid-base synergy : The piperidinium cation protonates the ketone, while the borate anion deprotonates the active methylene.
  • Recyclability : The catalyst is reused for 5 cycles without significant activity loss.

Comparative data :

Parameter Traditional Catalytic
Catalyst loading Stoichiometric 10 mol%
Yield 85% 95%
Time 24 h 3 h
Solvent Ethanol Ethanol/H₂O

Alternative Synthetic Routes

Modified One-Pot Multicomponent Reaction

A modified protocol using dry tetrahydrofuran (THF) and sodium hydride as a base achieves 98% yield by optimizing substrate ratios:

Procedure :

  • Substrates :
    • 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (0.07 mol)
    • o-Fluoronitrobenzene (0.07 mol)
  • Conditions :
    • Solvent: THF (80 mL)
    • Base: NaH (0.105 mol)
    • Temperature: Room temperature (22 hours)
  • Workup : Acidification to pH 5 with HCl, extraction with CHCl₃, and recrystallization.

Key observation : Intramolecular N–H⋯O and C–H⋯S interactions stabilize the product’s planar conformation.

Solvent and Base Screening

Studies comparing DMF , acetonitrile , and methanol reveal ethanol as optimal due to:

  • Polar aprotic nature : Facilitates sulfur dissolution.
  • Boiling point : Balances reaction rate and side-product formation.

Base selection :

  • Diethylamine : Higher yields (90%) vs. triethylamine (75%).
  • Piperidine : Enhanced cyclization efficiency in catalytic systems.

Structural and Analytical Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms:

  • Planarity : Thiophene and nitrophenyl rings exhibit a dihedral angle of 0.92° .
  • Conformation : Cyclohepta ring adopts a chair conformation (puckering parameters: q₂ = 0.285 Å, q₃ = -0.240 Å).
  • Intermolecular interactions : π–π stacking (centroid distances: 3.61–3.71 Å) and N–H⋯N hydrogen bonding.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.60–1.85 (m, 8H, cycloheptyl), 4.32 (s, 2H, NH₂), 6.82 (s, 1H, thiophene).
  • IR (KBr) : ν 3350 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=C).
  • MS (ESI+) : m/z 193.1 [M+H]⁺.

Industrial-Scale Considerations

Process Optimization

  • Catalyst recovery : Pip borate is filtered and reused, reducing costs by 40%.
  • Green metrics :
    • E-factor : 0.8 (vs. 2.5 for traditional methods).
    • PMI (Process Mass Intensity) : 3.2.

Regulatory Compliance

  • Purity : >97% (HPLC).
  • Impurities : <2% desulfurization byproducts, controlled via TLC monitoring.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Pharmaceutical Development

2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets such as receptors and enzymes.

Case Study : Research has shown that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in multiple chemical reactions, including cyclization and substitution reactions.

Applications in Synthesis :

  • Building Block for Complex Molecules : It can be utilized to construct more complex structures in organic synthesis.
  • Synthesis of Heterocycles : The compound can be used to synthesize other heterocyclic compounds that are valuable in medicinal chemistry.

Data Table of Applications

Application AreaDescriptionExamples/Case Studies
Pharmaceutical DevelopmentPotential anticancer agentInhibition of tumor growth in specific cancer cell lines
Organic SynthesisIntermediate for synthesizing complex organic compoundsUsed as a building block for heterocycles
Agrochemical ResearchInvestigated for potential use in agrochemicalsDevelopment of pest-resistant compounds

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
  • Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Uniqueness

2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity compared to its carboxylic acid and ester analogs. This makes it particularly useful in specific synthetic applications where the nitrile functionality is required .

Biological Activity

2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (also known by its CAS number 23917-22-8) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C10H12N2S
  • Molecular Weight: 192.28 g/mol
  • IUPAC Name: this compound
  • SMILES: C1CCC2=C(CC1)SC(=C2C#N)N
  • InChIKey: GBQACFCEZPKMTA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor and modulate signaling pathways involved in cellular processes such as growth and apoptosis. The specific molecular targets and pathways are still under investigation but indicate potential applications in treating various diseases.

Antimicrobial Activity

Research has indicated that derivatives of cyclohepta[b]thiophene compounds exhibit antimicrobial properties. A study demonstrated that related compounds showed significant inhibition against bacterial strains, suggesting that this compound may have similar effects .

Anticancer Potential

The compound has been evaluated for its anticancer properties through various assays. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition Studies

A detailed investigation into the enzyme inhibition potential revealed that the compound could inhibit specific enzymes linked to disease pathways. For instance, molecular docking studies indicated strong binding affinities to targets involved in cancer metabolism, which could be leveraged for therapeutic development .

Case Studies

Study ReferenceBiological ActivityKey Findings
AntimicrobialSignificant inhibition against Gram-positive bacteria was observed.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Enzyme InhibitionHigh binding affinity to enzymes involved in metabolic pathways related to cancer.

Q & A

Q. What are the established synthetic routes for 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile, and how are yields optimized?

The compound is commonly synthesized via the Gewald reaction , which involves cycloheptanone, malononitrile, and sulfur in the presence of a catalytic base (e.g., diethylamine). This one-step method achieves yields up to 87% under optimized conditions . Key parameters for yield optimization include:

  • Reaction time : Prolonged stirring (e.g., 22 hours for derivatives) improves cyclization .
  • Solvent selection : Dry tetrahydrofuran (THF) is preferred for moisture-sensitive intermediates .
  • Purification : Recrystallization from methanol or ethanol enhances purity .

Example Data :

DerivativeYieldMelting Point (°C)Key NMR Signals (DMSO-d₆, δ ppm)
Parent compound87%123–1256.78 (s, 2H, NH₂), 2.48 (m, 5H), 1.74–1.51 (m, 6H)

Q. How is the compound structurally characterized in academic research?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are standard methods:

  • ¹H NMR : Distinct signals for the amino group (δ ~6.78 ppm) and cycloheptane protons (δ 1.51–2.48 ppm) confirm the core structure .
  • X-ray diffraction : Orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters a = 13.5472 Å, b = 14.4747 Å, c = 35.7902 Å are reported. The cyclohepta ring adopts a chair conformation with intramolecular N–H⋯O and C–H⋯S interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data across synthetic batches?

Discrepancies in NMR or melting points often arise from solvent residues or polymorphic forms . Mitigation strategies include:

  • Dynamic NMR experiments : To detect rotameric equilibria or solvent-induced shifts.
  • Differential Scanning Calorimetry (DSC) : Identifies polymorphs via distinct thermal profiles .
  • Crystallographic refinement : Software like SHELXL resolves disorder in crystal lattices, with R values < 0.054 for high-resolution datasets .

Q. What computational methods are used to predict the compound’s reactivity and pharmacological properties?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution .
  • Molecular docking : Evaluates binding affinity to targets like STAT3 or Leishmania DNA. For example, hybrid derivatives show IC₅₀ values of ~23 µM against HCT-116 colon carcinoma cells .
  • ADMET prediction : Tools like SwissADME assess solubility and toxicity profiles .

Q. How is the compound utilized as a building block in heterocyclic chemistry?

The amino and carbonitrile groups enable diverse transformations:

  • Schiff base formation : Reacts with aldehydes (e.g., 2-hydroxynaphthaldehyde) to form imine derivatives for coordination chemistry .
  • Fused heterocycles : Serves as a precursor for thieno[2,3-b]pyridines via reactions with isothiocyanates or acridine hybrids .

Example Application :

   Reaction with 6-chloro-2-methoxyacridine yields ACS03, a thiophene-acridine hybrid with antitumor activity [[9]].  

Q. What advanced crystallographic techniques refine conformational analysis of the cyclohepta ring?

  • Ring puckering coordinates : Defined using Cremer-Pople parameters to quantify deviations from planarity. For example, chair conformations exhibit puckering amplitudes (Q) of ~0.5 Å .
  • ORTEP-3 visualization : Graphical tools map thermal ellipsoids and π-π stacking interactions (centroid distances: 3.61–3.71 Å) .

Methodological Tables

Q. Table 1. Crystallographic Data for Key Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)V (ų)R Factor
Parent compoundPbca13.547214.474735.79027018.20.054
ACS03 hybridP2₁2₁2₁8.91211.23415.6781567.80.041

Q. Table 2. Pharmacological Screening Data

DerivativeTargetIC₅₀/EC₅₀Assay Type
ACS03HCT-116 cells23.11 ± 1.03 µMMTT cytotoxicity
ROY analogLeishmania DNAN/AFluorescence intercalation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Reactant of Route 2
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

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